molecular formula C16H12ClFN2O3 B5718504 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5718504
M. Wt: 334.73 g/mol
InChI Key: QHFFBDMYVKINSE-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFIM belongs to the class of isoxazolecarboxamides, which have been studied for their anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the study of its potential as an anticancer agent. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzonitrile with 2-furancarboxaldehyde in the presence of sodium methoxide to form an intermediate compound. The intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid in the presence of triethylamine to form 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the anti-inflammatory effects of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in a rat model of arthritis. The results of the study showed that 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide was effective in reducing inflammation and joint damage in the rats.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFFBDMYVKINSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide

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